molecular formula C13H27NO B12090171 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol CAS No. 1247577-77-0

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol

Cat. No.: B12090171
CAS No.: 1247577-77-0
M. Wt: 213.36 g/mol
InChI Key: LMIRCVYVJBRIFY-UHFFFAOYSA-N
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Description

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . It is a cyclohexanol derivative with an amino group attached to a methylpentane chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylpentan-2-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexanol core with an amino-methylpentane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol, with the molecular formula C13_{13}H27_{27}NO and a molecular weight of approximately 213.36 g/mol, is a cyclic organic compound characterized by a cyclohexane ring, an amino group, and a hydroxyl group. This compound has garnered interest due to its potential biological activities, which are explored in various contexts including pharmacology and organic synthesis.

Chemical Structure and Properties

The structure of this compound includes:

  • A cyclohexane ring.
  • An amino group attached to a 3-methylpentan-2-yl chain.
  • A hydroxyl group contributing to its classification as an alcohol.
PropertyValue
CAS No. 1247577-77-0
Molecular Formula C13_{13}H27_{27}NO
Molecular Weight 213.36 g/mol
IUPAC Name 1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol
Origin of Product United States

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can facilitate hydrogen bonding, enhancing interactions with proteins and enzymes. The amino group may also participate in nucleophilic reactions, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
  • Enzyme Interaction : It can influence enzyme kinetics by binding to active sites or allosteric sites.
  • Cell Signaling Pathways : The compound may affect cellular signaling pathways, leading to altered cellular responses.

Biological Activity Studies

Research into the biological activity of this compound is still emerging. However, some studies have highlighted its potential effects:

Cytotoxicity Studies

In vitro studies have shown that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity through mechanisms involving the release of active fragments that disrupt cellular processes .

Pharmacological Potential

Due to its structural features, this compound may have applications in pharmacology:

  • Anticancer Activity : Potential for use in cancer therapeutics due to observed cytotoxic properties.
  • Neuroprotective Effects : Similar compounds have been studied for neuroprotective effects, suggesting possible applications in neurodegenerative diseases.

Properties

CAS No.

1247577-77-0

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-4-11(2)12(3)14-10-13(15)8-6-5-7-9-13/h11-12,14-15H,4-10H2,1-3H3

InChI Key

LMIRCVYVJBRIFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1(CCCCC1)O

Origin of Product

United States

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